Erbium silicide (ErSi2 or ErSi2-x) is a rare-earth metal silicide primarily procured for advanced semiconductor manufacturing and nanoelectronics. It is distinguished by its metallic conductivity, excellent thermal stability up to 1000 °C, and a remarkably low lattice mismatch (<2%) with silicon substrates [1]. However, its most critical procurement-driving attribute is its exceptionally low Schottky barrier height (SBH) to n-type silicon. By providing an SBH in the range of 0.28 to 0.37 eV, erbium silicide enables the formation of ultra-low resistance ohmic contacts, making it a highly specialized precursor and contact material for scaling n-channel metal-oxide-semiconductor field-effect transistors (MOSFETs)[2].
In standard complementary metal-oxide-semiconductor (CMOS) workflows, transition metal silicides like nickel silicide (NiSi) or cobalt silicide (CoSi2) are the default choices for source/drain contacts. However, substituting these generic silicides for erbium silicide in ultra-scaled n-type devices fails due to severe Fermi-level pinning, which typically fixes the SBH of standard silicides near the silicon mid-gap (~0.65 eV) [1]. This high barrier results in an exponential increase in contact resistance as junction areas shrink, severely degrading drive current. Furthermore, unlike erbium silicide which remains stable up to 1000 °C, common low-resistivity alternatives like NiSi suffer from morphological instability and phase transitions at higher processing temperatures [1]. Erbium silicide cannot be generically substituted because it uniquely combines an ultra-low n-type SBH (~0.28 eV) with high-temperature epitaxial stability, directly solving the parasitic resistance bottleneck in n-type nanoelectronics [2].
The most critical differentiator for erbium silicide is its ability to form a highly transparent contact on n-type silicon. While industry-standard nickel silicide (NiSi) and cobalt silicide (CoSi2) exhibit Schottky barrier heights (SBH) of approximately 0.65 eV due to Fermi-level pinning, epitaxial erbium silicide achieves an SBH of 0.28 eV on n-Si [1]. This massive reduction fundamentally alters the charge transport mechanism, enabling high drive currents in scaled devices.
| Evidence Dimension | Schottky barrier height (SBH) on n-type Si |
| Target Compound Data | Erbium silicide: ~0.28 eV |
| Comparator Or Baseline | Standard NiSi / CoSi2: ~0.65 eV |
| Quantified Difference | ~0.37 eV reduction in barrier height |
| Conditions | Epitaxial silicide/silicon heterostructures measured via I-V and photoemission methods at room to low temperatures |
A lower SBH exponentially reduces contact resistance, making this compound strictly necessary for high-performance n-channel MOSFETs where standard silicides create severe parasitic bottlenecks.
The theoretical advantage of erbium silicide's low SBH translates directly into record-low contact resistivities. When alloyed on heavily donor-doped silicon (Nd ~ 1 × 10^20 cm^-3), erbium silicide yields a specific contact resistivity of ~4 × 10^-8 Ω·cm^2. In contrast, standard aluminum contacts yield ~1 × 10^-6 Ω·cm^2, and magnesium silicide (Mg2Si) yields ~5 × 10^-7 Ω·cm^2 under identical doping conditions [1].
| Evidence Dimension | Specific contact resistivity (ρc) on n+ Si |
| Target Compound Data | Erbium silicide: ~4 × 10^-8 Ω·cm^2 |
| Comparator Or Baseline | Aluminum contacts: ~1 × 10^-6 Ω·cm^2; Mg2Si: ~5 × 10^-7 Ω·cm^2 |
| Quantified Difference | 1 to 2 orders of magnitude lower contact resistivity |
| Conditions | Transmission line method (TLM) measurements on n-type silicon doped at 10^18 to 10^20 cm^-3, annealed at 380 °C |
Procuring erbium silicide allows device engineers to achieve the ultra-low parasitic series resistance required for next-generation VLSI and nanoscale integrated circuits.
Beyond electrical performance, erbium silicide offers superior thermal processability compared to mainstream low-resistivity silicides. While NiSi is widely used, it degrades via agglomeration and transforms into a higher-resistivity phase at temperatures above 750 °C. Erbium silicide, benefiting from a less than 2% lattice mismatch with silicon, maintains its phase integrity and low sheet resistance up to 1000 °C without catastrophic diffusion into the substrate [1].
| Evidence Dimension | Thermal stability limit for contact integrity |
| Target Compound Data | Erbium silicide: Stable up to 1000 °C |
| Comparator Or Baseline | Nickel silicide (NiSi): Degrades/agglomerates > 750 °C |
| Quantified Difference | ~250 °C wider thermal processing window |
| Conditions | Solid-state reaction and rapid thermal annealing (RTA) on Si(100) substrates |
The extended thermal budget allows manufacturers to integrate the silicide earlier in the process flow without risking contact degradation during subsequent high-temperature annealing steps.
For optoelectronic procurement, the choice of silicide dictates the operational wavelength of Schottky barrier infrared detectors. Standard p-type silicon detectors rely on platinum silicide (PtSi), which has a cutoff of 5.2 μm, or palladium silicide (PdSi) with a cutoff of 3.5 μm. Erbium silicide provides a highly specific 0.28 eV barrier on n-type silicon, corresponding to an infrared wavelength cutoff of ~4.4 μm [1]. This perfectly positions it for n-type sensor arrays targeting the 2 to 5 μm atmospheric transmission window.
| Evidence Dimension | Infrared wavelength cutoff (λc) |
| Target Compound Data | Erbium silicide (on n-Si): ~4.4 μm |
| Comparator Or Baseline | Palladium silicide (on p-Si): ~3.5 μm |
| Quantified Difference | 0.9 μm extension into the mid-IR window compared to PdSi |
| Conditions | Schottky diode conduction mechanism analysis at cryogenic temperatures (25–160 K) |
This specific cutoff wavelength makes erbium silicide the optimal procurement choice for fabricating n-type silicon-based mid-infrared imaging sensors.
Driven directly by its ~0.28 eV Schottky barrier height and 4 × 10^-8 Ω·cm^2 contact resistivity, erbium silicide is the premier material for n-type source and drain contacts in advanced CMOS nodes. It effectively eliminates the parasitic resistance bottlenecks that plague standard NiSi or CoSi2 contacts, making it essential for high-drive-current nanoelectronics and Schottky-barrier MOSFETs [1].
Capitalizing on its specific ~4.4 μm infrared wavelength cutoff, erbium silicide is uniquely suited for manufacturing Schottky barrier infrared detectors on n-type silicon substrates. It fills a critical gap in the 2 to 5 μm atmospheric transmission window, offering an n-type alternative to traditional p-type PtSi or PdSi detector technologies [2].
Because erbium silicide possesses a lattice mismatch of less than 2% with silicon and remains thermally stable up to 1000 °C, it is highly favored for the self-assembled growth of single-crystal silicide nanowires. These nanowires retain bulk-like low resistivity at nanoscale dimensions, making them ideal candidates for defect-free, low-resistance interconnects in quantum and nanoscale device architectures[3].